Metabolic Pathway-Specific Clearance Rates: CYP2D6 Variant Activity on (S)-N-Demethyl Dapoxetine Formation
The intrinsic clearance (Vmax/Km) for the formation of (S)-N-Demethyl Dapoxetine from Dapoxetine via the CYP2D6 enzyme is highly dependent on the specific genetic variant present. Data from in vitro studies with 22 novel CYP2D6 isoforms reveal a wide range of catalytic activities, directly impacting the production rate of this metabolite [1].
| Evidence Dimension | Relative Clearance of Dapoxetine Demethylation |
|---|---|
| Target Compound Data | Relative clearance rates range from 20.44% to 97.70% depending on CYP2D6 variant |
| Comparator Or Baseline | CYP2D6*1 (Wild-type) defined as 100% clearance |
| Quantified Difference | Variants like 2D6*89 and E215K retain high clearance (92.81% and 97.70% of wild-type, respectively), while others are severely impaired (as low as 20.44%). |
| Conditions | In vitro incubation system using recombinant CYP2D6 variants. |
Why This Matters
Understanding variant-specific metabolism is critical for predicting pharmacokinetic variability in personalized medicine research and for developing robust analytical methods that account for potential metabolic ratios.
- [1] Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine. (2016). Drug Design, Development and Therapy, 10, 687–696. View Source
